molecular formula C14H10BrFN2O B11685277 2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B11685277
M. Wt: 321.14 g/mol
InChI Key: DJAUNZBZGIRQTN-RQZCQDPDSA-N
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Description

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a fluorophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-fluorobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and is often catalyzed by an acid, such as hydrochloric acid or acetic acid. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C14H10BrFN2O

Molecular Weight

321.14 g/mol

IUPAC Name

2-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrFN2O/c15-13-4-2-1-3-12(13)14(19)18-17-9-10-5-7-11(16)8-6-10/h1-9H,(H,18,19)/b17-9+

InChI Key

DJAUNZBZGIRQTN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)F)Br

Origin of Product

United States

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